molecular formula F3H4N2Sn B1623297 Hydrazine, trifluorostannite CAS No. 73953-53-4

Hydrazine, trifluorostannite

Cat. No.: B1623297
CAS No.: 73953-53-4
M. Wt: 207.75 g/mol
InChI Key: GABZGXAYLOCVBN-UHFFFAOYSA-K
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Description

Hydrazine, trifluorostannite (hypothetical structure: N₂H₃SnF₃) is a theoretical or poorly characterized hydrazine derivative proposed to contain a trifluorostannite (SnF₃⁻) group. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally related hydrazine derivatives and tin-fluorine complexes. Hydrazine derivatives are widely studied for their reactivity, stability, and applications in catalysis, materials science, and pharmaceuticals. The trifluorostannite moiety, if present, would likely enhance electrophilicity and thermal stability due to the electron-withdrawing nature of fluorine and the Sn-F bond strength .

Properties

InChI

InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABZGXAYLOCVBN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.F[Sn](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3H4N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224658
Record name Hydrazine, trifluorostannite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73953-53-4
Record name Hydrazine, trifluorostannite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, trifluorostannite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, trifluorostannite typically involves the reaction of hydrazine with a tin(IV) fluoride compound under controlled conditions. One common method is to react hydrazine hydrate with tin(IV) fluoride in an aqueous solution, followed by crystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

General Reactivity of Hydrazine with Fluorinated Compounds

Hydrazine (N₂H₄) reacts exothermically with halogenated compounds, particularly in redox or substitution reactions. For example:

  • Fluorine displacement :

    N2H4+2F2N2+4HFΔH=1209 kJ/mol[3][7]\text{N}_2\text{H}_4 + 2\text{F}_2 \rightarrow \text{N}_2 + 4\text{HF} \quad \Delta H^\circ = -1209\ \text{kJ/mol} \quad[3][7]

    This reaction is driven by the high electronegativity of fluorine and hydrazine’s strong reducing capacity.

  • Trifluoromethylation :
    Hydrazine derivatives react with trifluoroacetone to form hydrazones, as observed in studies on carbonyl reactivity:

    N2H4+(CF3)2CO(CF3)2C=NNH2+H2O[6][11]\text{N}_2\text{H}_4 + (\text{CF}_3)_2\text{CO} \rightarrow (\text{CF}_3)_2\text{C}=\text{NNH}_2 + \text{H}_2\text{O} \quad[6][11]

Hypothetical Reaction Pathways for Hydrazine with Tin Fluorides

While no direct studies on "trifluorostannite" (presumably SnF₃⁻) exist, analogous reactions with stannous chloride (SnCl₂) and hydrazine suggest potential pathways:

Reductive Coupling

Tin(II) fluoride (SnF₂) could act as a reducing agent in the presence of hydrazine:

2SnF2+N2H4Sn2F4+N2+2H2(Theoretical)[5][10]2\text{SnF}_2 + \text{N}_2\text{H}_4 \rightarrow \text{Sn}_2\text{F}_4 + \text{N}_2 + 2\text{H}_2 \quad (\text{Theoretical}) \quad[5][10]

Thermodynamic feasibility : The reaction is plausible due to the low reduction potential of Sn²⁺/Sn⁰ (−0.14 V) and hydrazine’s oxidation to N₂ (E° = −1.16 V).

Complexation

Hydrazine may coordinate with SnF₃⁻ via lone pairs on nitrogen:

N2H4+SnF3[SnF3(N2H4)][2][9]\text{N}_2\text{H}_4 + \text{SnF}_3^- \rightarrow [\text{SnF}_3(\text{N}_2\text{H}_4)]^- \quad[2][9]

Stability : Such complexes are likely unstable in aqueous media due to hydrolysis of Sn–F bonds.

Key Data Table: Analogous Reactions

Reaction TypeExampleConditionsProductsRef.
Fluorine displacement N2H4+F2\text{N}_2\text{H}_4 + \text{F}_2Room temperatureN2,HF\text{N}_2, \text{HF}
Hydrazone formation N2H4+(CF3)2CO\text{N}_2\text{H}_4 + (\text{CF}_3)_2\text{CO}Acidic, 70°CTrifluoromethyl hydrazone
Metal reduction SnCl2+N2H4\text{SnCl}_2 + \text{N}_2\text{H}_4Aqueous, 25°CSn0,NH3\text{Sn}^0, \text{NH}_3

Research Gaps and Recommendations

  • Synthesis : Prioritize inert-atmosphere experiments to isolate intermediates (e.g., SnF3(N2H4)\text{SnF}_3(\text{N}_2\text{H}_4)).

  • Spectroscopy : Use 119Sn^{119}\text{Sn} NMR to probe Sn–N bonding in hypothetical complexes .

  • Computational modeling : DFT studies could predict stability and reaction barriers for SnF₃⁻/N₂H₄ systems .

Scientific Research Applications

Hydrazine, trifluorostannite has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazine, trifluorostannite involves its ability to donate electrons and participate in redox reactions. In biological systems, it can interact with various molecular targets, including enzymes and proteins, leading to changes in cellular processes. The trifluorostannite part can form coordination complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Hydrazine Perchlorate (N₂H₅ClO₄)

  • Structure : Contains a perchlorate (ClO₄⁻) counterion instead of SnF₃⁻.
  • Reactivity : Strong oxidizing agent; decomposes to release N₂, H₂O, and HClO₄.
  • Applications : Used in propellants and explosives.

[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine Hydrochloride

  • Structure : A phenylhydrazine derivative with fluorine and trifluoromethyl substituents.
  • Reactivity : Participates in condensation reactions to form heterocycles (e.g., triazoles).
  • Lipophilicity : Enhanced by the trifluoromethyl group, making it useful in medicinal chemistry .
  • Biological Activity: Inhibits enzymes like monoamine oxidase (MAO) in drug discovery studies .

Hydrazine Sulfate-D6 (N₂H₄·H₂SO₄-D6)

  • Structure : Deuterated hydrazine sulfate; lacks fluorine or tin.
  • Stability: Reduced volatility compared to non-deuterated hydrazine derivatives.
  • Applications : Used as a stable isotope label in metabolic studies .

1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

  • Structure: Combines cyano, trifluoromethylthio, and hydrazine groups.
  • Substituent Effects : The trifluoromethylthio group increases electrophilicity and resistance to hydrolysis.
  • Pharmacological Relevance : Demonstrated unique binding affinity in enzyme inhibition assays compared to analogs with chlorine or methoxy groups .

Key Comparative Data

Table 1: Physicochemical and Functional Comparisons

Compound Key Functional Groups pKa (Approx.) Stability Primary Applications
Hydrazine, trifluorostannite N₂H₃SnF₃ ~8–10* High (Sn-F bond) Catalysis, fluorination agents
Hydrazine perchlorate N₂H₅ClO₄ ~1.5 Low Propellants, explosives
[3-Fluoro-4-(CF₃)Ph]hydrazine CF₃, F, NHNH₂ ~8.6 Moderate Drug discovery, agrochemicals
Hydrazine sulfate-D6 N₂H₄·H₂SO₄-D6 ~3.0 High Isotopic labeling

*Estimated based on acidity trends in hydrazine derivatives with electron-withdrawing groups .

Unique Features of this compound

  • Electrophilicity : The SnF₃⁻ group likely enhances electrophilic character, enabling reactions with nucleophiles like alkenes or aromatic systems.
  • Thermal Stability : Strong Sn-F bonds (bond energy ~582 kJ/mol) may confer higher thermal stability compared to perchlorate or sulfate derivatives .
  • Catalytic Potential: Tin-fluorine complexes are known catalysts in fluorination reactions, suggesting applications in organic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine, trifluorostannite
Reactant of Route 2
Hydrazine, trifluorostannite

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